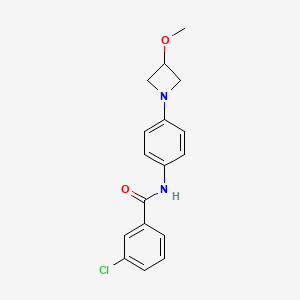

3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

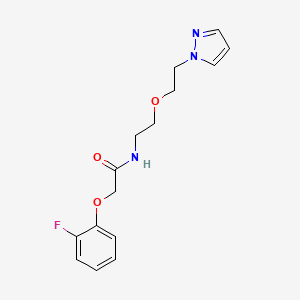

“3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide” is a benzamide derivative . Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of benzamide derivatives often starts from benzoic acid or its derivatives . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The Schiff’s bases undergo cyclocondensation with chloro acetyl chloride by ultra-sonication in DMF, in the presence of triethylamine as a catalyst to give the final products .Molecular Structure Analysis

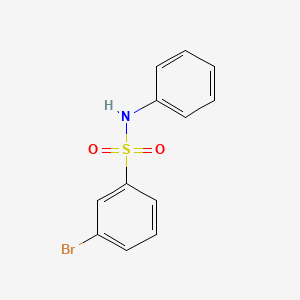

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR .Chemical Reactions Analysis

The chemical reactions involving “this compound” could include reactions with other compounds to form new derivatives . For example, Schiff’s bases undergo cyclocondensation with chloro acetyl chloride .Scientific Research Applications

Synthesis and Anti-inflammatory Activity

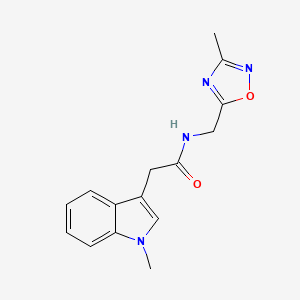

3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide and its derivatives have been studied for their synthesis and potential anti-inflammatory activities. For example, compounds synthesized through the condensation of N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro-(1H-indol-3-yl-methylene)-2-methyl-5-oxo-1H-imidazol-1-yl] benzamides with aryl aldehydes have been tested for anti-inflammatory activity, showing promise in comparison with non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi, R., Shrimali, M., Bhalla, T., & Barthwal, J., 1990).

Anti-Tubercular Applications

Another significant application involves the synthesis of novel derivatives for anti-tubercular activity. Derivatives like 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide have shown promising results against Mycobacterium tuberculosis with IC50 values of less than 1 µg/mL, indicating strong potential in anti-tubercular drug discovery (Nimbalkar, U., Seijas, J., Borkute, Rachna, Damale, Manoj G., Sangshetti, J., Sarkar, D., & Nikalje, A. P., 2018).

Antimicrobial and Antitubercular Activities

Trihydroxy benzamido azetidin-2-one derivatives synthesized by reacting various Schiff bases with chloroacetyl chloride exhibited both antimicrobial and antitubercular activities, suggesting their potential as new therapeutic agents in combating infectious diseases (Ilango, K., & Arunkumar, S., 2011).

Future Directions

Mechanism of Action

Target of Action

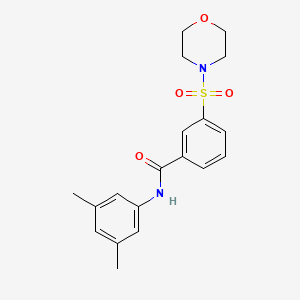

Similar compounds have been reported to target various proteins and enzymes involved in critical biological processes .

Mode of Action

This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .

Biochemical Pathways

Similar compounds have been shown to impact various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

Based on the effects of similar compounds, it can be inferred that the compound may have significant impacts at the molecular and cellular levels .

Properties

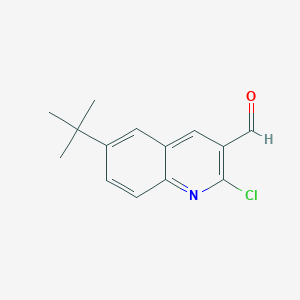

IUPAC Name |

3-chloro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c1-22-16-10-20(11-16)15-7-5-14(6-8-15)19-17(21)12-3-2-4-13(18)9-12/h2-9,16H,10-11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXFXWXSLHJEJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid](/img/structure/B2777336.png)

![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2777340.png)

![tert-butyl N-{4-[(2-fluoropyridin-4-yl)formamido]butan-2-yl}-N-methylcarbamate](/img/structure/B2777342.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2777343.png)

![2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2777345.png)

![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2777346.png)